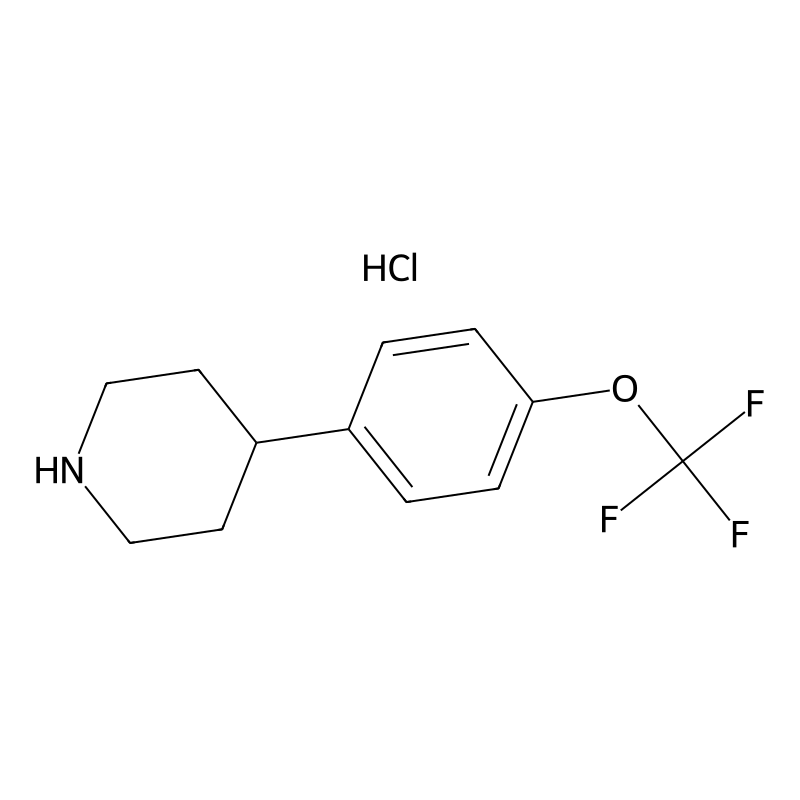

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Availability

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (4-FMPP HCl) is a synthetic compound not readily found in nature. Research studies typically acquire it from chemical suppliers like Sigma-Aldrich [], JW PharmLab [], or VWR [].

Potential Therapeutic Applications

Research suggests 4-FMPP HCl may have potential applications in the central nervous system due to its interaction with certain receptors. Studies have explored its effects on:

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO and a molecular weight of 281.71 g/mol. It is classified under the CAS Number 1004618-85-2. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and a trifluoromethoxy group that enhances its chemical properties and potential biological activity.

The chemical reactivity of 4-(4-(Trifluoromethoxy)phenyl)piperidine primarily involves nucleophilic substitution reactions. The trifluoromethoxy group can participate in various reactions, including alkylation and acylation, making it versatile for further chemical modifications. Specific reactions involving this compound have not been extensively documented, but its derivatives have been synthesized through nucleophilic substitutions with various alkylating agents.

The synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride typically involves the following steps:

- Nucleophilic Substitution: The synthesis begins with the reaction of a suitable piperidine derivative with a trifluoromethoxy-substituted phenyl compound.

- Alkylation: Various alkylating agents can be employed to introduce additional functional groups or modify the piperidine structure.

- Purification: The final product is purified through recrystallization or chromatography to yield the hydrochloride salt form, which is often more stable and soluble .

The unique structure of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride makes it a candidate for various applications in medicinal chemistry, particularly in drug discovery and development. Its potential as a scaffold for designing new therapeutic agents targeting central nervous system disorders or metabolic diseases is noteworthy. Additionally, it may serve as an intermediate in synthesizing other complex organic compounds used in pharmaceuticals and agrochemicals.

While specific interaction studies on 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride are scarce, compounds with similar structures have been evaluated for their interactions with various biological targets. For instance, studies on related piperidine derivatives suggest their involvement in modulating receptor activities and enzyme inhibition, which could provide insights into their pharmacological profiles . Further research is necessary to elucidate the specific interactions of this compound.

Several compounds share structural similarities with 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride | 1683-49-4 | 0.82 |

| (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1391478-72-0 | 0.79 |

| 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1074764-69-4 | 0.80 |

| (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1391417-19-8 | 0.79 |

| 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | 215798-14-4 | 0.80 |

Uniqueness

What sets 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride apart from these similar compounds is its specific trifluoromethoxy substitution at the para position of the phenyl ring, which can significantly influence its electronic properties and biological activity compared to others that may have different substituents or structural arrangements .

Molecular Structure

Chemical Formula and Molecular Weight

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride exhibits the molecular formula C₁₂H₁₅ClF₃NO, representing the hydrochloride salt form of the parent compound [1] [2] [3]. The free base form possesses the molecular formula C₁₂H₁₄F₃NO with a molecular weight of 245.24 grams per mole [4] [2]. Upon formation of the hydrochloride salt, the molecular weight increases to 281.70 grams per mole due to the addition of the hydrochloric acid component [2] [3] [5].

The compound consists of a six-membered piperidine ring core substituted at the 4-position with a phenyl ring bearing a trifluoromethoxy group at the para position [4] . The trifluoromethoxy substituent (-OCF₃) contributes significantly to the molecular weight and influences the compound's physicochemical properties through its strong electron-withdrawing characteristics [7].

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₁₄F₃NO | C₁₂H₁₅ClF₃NO |

| Molecular Weight | 245.24 g/mol | 281.70 g/mol |

| Fluorine Content | 23.26% | 20.24% |

| Nitrogen Content | 5.71% | 4.97% |

Structural Confirmation Methodologies

The structural characterization of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride relies on multiple analytical techniques for comprehensive confirmation [8] [9]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, providing detailed information about the molecular framework and connectivity [8] [10]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals characteristic signals for the piperidine ring protons, aromatic protons, and the unique trifluoromethoxy group [8] [10].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary structural information, particularly for the quaternary carbon atoms and the trifluoromethoxy carbon bearing the three fluorine atoms [8] [10]. The coupling patterns observed in these spectra confirm the substitution pattern and molecular connectivity [8] [10].

Mass spectrometry techniques, including high-resolution mass spectrometry, serve as essential tools for molecular weight confirmation and structural validation [9] [11]. Electron ionization mass spectrometry generates characteristic fragmentation patterns that support structural assignments, while chemical ionization provides molecular ion confirmation [9] [12]. The exact mass measurements obtained through high-resolution mass spectrometry techniques such as time-of-flight mass spectrometry or Orbitrap mass spectrometry enable precise molecular formula determination [11].

Infrared spectroscopy contributes valuable information regarding functional group presence and molecular structure [13]. The trifluoromethoxy group exhibits characteristic absorption bands in the infrared spectrum, particularly in the carbon-fluorine stretching region around 1100-1200 wavenumbers [13]. The piperidine ring and aromatic components also provide distinctive spectroscopic signatures that support structural confirmation [13].

Bond Angles and Molecular Geometry

The molecular geometry of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride reflects the tetrahedral arrangement around the piperidine nitrogen atom and the specific geometric requirements of the trifluoromethoxy substituent [14] [15]. The piperidine ring adopts a chair conformation with bond angles approaching the ideal tetrahedral value of 109.5 degrees [16] [15]. The nitrogen atom in the piperidine ring exhibits sp³ hybridization with a sum of bond angles around nitrogen typically measuring approximately 336.8 degrees, consistent with tetrahedral geometry [15].

The phenyl ring attached to the piperidine maintains planar geometry with carbon-carbon bond angles of approximately 120 degrees characteristic of sp² hybridization [14] [15]. The trifluoromethoxy group (-OCF₃) exhibits unique geometric features with the carbon-oxygen bond length typically measuring 1.369 Ångströms, shorter than conventional methoxy groups due to the electron-withdrawing effect of the fluorine atoms [7].

The trifluoromethyl portion of the trifluoromethoxy group adopts tetrahedral geometry around the central carbon atom with fluorine-carbon-fluorine bond angles of approximately 109.5 degrees [17] [14]. The carbon-fluorine bond lengths in the trifluoromethyl group measure approximately 1.319 Ångströms, reflecting the strong carbon-fluorine bonding interaction [7].

| Structural Parameter | Value | Hybridization |

|---|---|---|

| Piperidine N-C-C angle | ~109.5° | sp³ |

| Phenyl C-C-C angle | ~120° | sp² |

| CF₃ F-C-F angle | ~109.5° | sp³ |

| C-O bond length (OCF₃) | 1.369 Å | - |

| C-F bond length | 1.319 Å | - |

Chemical Identifiers and Nomenclature

Chemical Abstracts Service Registry Numbers (180160-91-2, 1004618-85-2)

The compound 4-(4-(Trifluoromethoxy)phenyl)piperidine and its hydrochloride salt are assigned distinct Chemical Abstracts Service registry numbers for unambiguous identification [4] [2] [5]. The free base form carries the Chemical Abstracts Service registry number 180160-91-2, which serves as the primary identifier for the parent compound in chemical databases and literature [4] [18] [19]. This registry number specifically identifies the neutral form of the molecule without any associated counterions.

The hydrochloride salt form is assigned the Chemical Abstracts Service registry number 1004618-85-2, distinguishing it from the free base through this unique identifier [2] [3] [5]. This registry number appears in various chemical suppliers' catalogs and research publications when referring specifically to the hydrochloride salt form [1] [2] [3]. The distinction between these two registry numbers is crucial for accurate compound identification and procurement, as the salt form exhibits different physical properties and handling characteristics compared to the free base.

Both registry numbers are recognized internationally and facilitate standardized communication within the scientific community regarding this specific compound [4] [2] [5]. These identifiers prevent confusion that might arise from the various common names and synonyms used to describe the same chemical entity.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the molecular structure [4] [5]. The free base form is systematically named as 4-[4-(trifluoromethoxy)phenyl]piperidine, indicating the substitution pattern and functional group arrangement [4] [18] [5]. This name specifies that the piperidine ring bears a phenyl substituent at the 4-position, and this phenyl ring carries a trifluoromethoxy group at the para (4-) position.

The hydrochloride salt form is designated as 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride or more formally as piperidine, 4-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) [5]. The (1:1) designation indicates the stoichiometric ratio between the piperidine base and hydrochloric acid components in the salt formation.

Alternative International Union of Pure and Applied Chemistry acceptable names include 4-(4-(trifluoromethoxy)phenyl)piperidine, reflecting slight variations in bracket usage while maintaining the same structural description [4] [5]. The systematic nomenclature ensures that the compound name unambiguously communicates the molecular structure to chemists worldwide, regardless of language or regional naming preferences.

Common Synonyms and Alternative Designations

The compound is known by numerous synonyms and alternative designations that appear throughout chemical literature and commercial sources [5]. Common synonyms for the free base include 4-(4-trifluoromethoxy-phenyl)-piperidine and 4-[4-(trifluoromethoxy)phenyl]piperidine, with variations in hyphenation and bracket usage [4] [5]. The abbreviation 4-(4-TRIFLUOROMETHOXY-PHENYL)-PIPERIDINE appears in some databases using capital letters for emphasis [4] [5].

The hydrochloride salt form is alternatively designated as 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride, 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride, and 4-(4-Trifluoromethoxy-phenyl)-piperidine hydrochloride [5]. Commercial suppliers often use abbreviated forms such as 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloric acid salt or simply append "hydrochloride" or "hydrochloric acid" to the base name [5].

Database-specific identifiers include the Molecular Design Limited number MFCD28109000 for the hydrochloride salt and various supplier catalog numbers such as those used by chemical vendors [5]. Scientific literature may also refer to the compound using shorthand notations or abbreviations, though the full chemical name remains the standard for formal publications.

| Designation Type | Example Names |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-[4-(trifluoromethoxy)phenyl]piperidine |

| Common Synonym | 4-(4-trifluoromethoxy-phenyl)-piperidine |

| Salt Form | 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride |

| Database Identifier | MFCD28109000 |

| Simplified Name | 4-(4-TRIFLUOROMETHOXYPHENYL)PIPERIDINE |

Crystallographic Analysis

Crystal System and Space Group

The crystallographic analysis of piperidine derivatives, including trifluoromethoxy-substituted compounds, reveals specific patterns in crystal system preferences and space group assignments [20] [21] [22]. Piperidine-containing compounds frequently crystallize in monoclinic crystal systems, with space groups such as P2₁/c being commonly observed for structurally related molecules [20] [15] [23]. The monoclinic system accommodates the geometric requirements of the piperidine chair conformation while allowing for efficient packing of the trifluoromethoxy substituents.

Crystallographic studies of similar piperidine derivatives demonstrate preferences for centrosymmetric space groups, which facilitate the formation of hydrogen-bonded networks essential for crystal stability [20] [24] [22]. The space group P2₁/c, in particular, appears frequently in piperidine crystal structures due to its ability to accommodate both the chair conformation of the heterocyclic ring and the specific geometric requirements of aromatic substituents [15] [23].

Trifluoromethyl-containing compounds, closely related to trifluoromethoxy derivatives, often exhibit space groups such as I4̄2d in tetragonal systems, though this depends significantly on the overall molecular architecture [21]. The presence of fluorine atoms introduces unique packing considerations due to their small size and high electronegativity, influencing the selection of crystal system and space group.

For compounds bearing both piperidine rings and trifluoromethoxy groups, the crystal system selection reflects a balance between the conformational preferences of the six-membered ring and the packing requirements of the fluorinated substituent [21] [25]. The electron-withdrawing nature of the trifluoromethoxy group may influence intermolecular interactions and thus affect the overall crystal packing arrangement.

Unit Cell Parameters

Unit cell parameters for piperidine derivatives typically reflect the molecular dimensions and packing efficiency of these heterocyclic compounds [20] [22] [15]. For monoclinic piperidine derivatives, unit cell parameters commonly fall within specific ranges that accommodate the chair conformation and substituent arrangements [20] [15]. Representative monoclinic systems exhibit unit cell dimensions with a-axis lengths ranging from approximately 8.5 to 12.0 Ångströms, b-axis lengths from 7.0 to 10.0 Ångströms, and c-axis lengths from 15.0 to 25.0 Ångströms [20] [15].

The β angle in monoclinic piperidine structures typically ranges from 90° to 110°, with values around 92° to 95° being particularly common [20] [15]. These angles reflect the optimal packing arrangements that maximize intermolecular interactions while minimizing steric conflicts between adjacent molecules [20] [15].

Unit cell volumes for similar piperidine derivatives range from approximately 900 to 2000 cubic Ångströms, depending on the number of molecules per unit cell (Z value) and the size of substituents [20] [22] [15]. The Z value commonly equals 2, 4, or 8, reflecting the symmetry elements present in the chosen space group [20] [15].

The packing coefficient, defined as the ratio of molecular volume to unit cell volume per molecule, typically ranges from 0.65 to 0.75 for piperidine derivatives, indicating efficient crystal packing [22]. These values are consistent with optimal packing densities observed in organic crystal structures.

| Parameter | Typical Range | Common Values |

|---|---|---|

| a-axis | 8.5-12.0 Å | 10.0-11.0 Å |

| b-axis | 7.0-10.0 Å | 8.0-9.0 Å |

| c-axis | 15.0-25.0 Å | 20.0-22.0 Å |

| β angle | 90-110° | 92-95° |

| Volume | 900-2000 ų | 1400-1600 ų |

| Z value | 2, 4, or 8 | 4 |

Hydrogen Bonding Network

The hydrogen bonding network in piperidine hydrochloride salts plays a crucial role in determining crystal stability and packing arrangements [20] [24] [22]. Piperidine derivatives form characteristic hydrogen bonding patterns involving the protonated nitrogen atom and chloride counterions [24] [22] [23]. The primary hydrogen bonding interaction occurs between the N-H⁺ group of the protonated piperidine and the chloride anion, with typical N-H⋯Cl⁻ distances ranging from 2.1 to 2.4 Ångströms [24] [22].

Secondary hydrogen bonding interactions involve C-H⋯Cl contacts, where hydrogen atoms on the piperidine ring or aromatic substituents participate in weaker but structurally significant interactions with chloride ions [24] [22]. These interactions typically exhibit C-H⋯Cl distances ranging from 2.6 to 3.0 Ångströms and contribute to the overall stability of the crystal lattice [24] [22].

The trifluoromethoxy group introduces additional complexity to the hydrogen bonding network through potential C-H⋯F interactions [7] [24]. Fluorine atoms in the trifluoromethoxy group can serve as hydrogen bond acceptors, forming weak but geometrically significant interactions with neighboring molecules [7] [24]. These interactions typically involve C-H⋯F distances ranging from 2.4 to 2.8 Ångströms.

Graph set analysis of hydrogen bonding patterns in piperidine salts reveals common motifs such as R₂²(14) rings formed between cations and anions [24]. These ring motifs contribute to the formation of infinite chains or two-dimensional networks that propagate throughout the crystal structure [24] [22]. The specific hydrogen bonding pattern depends on the substitution pattern of the piperidine ring and the nature of the counterion.

| Interaction Type | Distance Range | Typical Angle |

|---|---|---|

| N-H⁺⋯Cl⁻ | 2.1-2.4 Å | 160-180° |

| C-H⋯Cl⁻ | 2.6-3.0 Å | 140-170° |

| C-H⋯F | 2.4-2.8 Å | 120-160° |

| C-H⋯O | 2.3-2.7 Å | 140-170° |

Conformational Analysis

Piperidine Ring Conformations

The piperidine ring in 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [16] [22] [15]. Piperidine derivatives consistently favor the chair conformation due to the optimal staggered arrangement of substituents and the minimization of torsional strain [16] [22]. The chair conformation allows for the equatorial positioning of bulky substituents, including the 4-(trifluoromethoxy)phenyl group, which minimizes steric interactions.

Crystallographic studies of piperidine derivatives demonstrate that the chair conformation is stabilized almost universally, with very few exceptions occurring only in disordered structures [16]. The puckering parameters for piperidine rings in chair conformations typically exhibit Q values ranging from 0.55 to 0.59 Ångströms, with θ values approaching 0° or 180° depending on the reference assignment [16] [15]. These parameters quantitatively describe the degree and type of ring puckering present in the structure.

The nitrogen atom in the piperidine ring maintains tetrahedral geometry with the lone pair occupying a pseudo-axial or pseudo-equatorial position depending on the protonation state [16] [15]. In the hydrochloride salt form, the nitrogen is protonated, eliminating the lone pair and creating a more symmetrical tetrahedral arrangement around the nitrogen center [16] [15].

Alternative conformations such as boat, twist-boat, or half-chair forms are energetically unfavorable for simple piperidine derivatives and are rarely observed in crystal structures [16] [20]. The energy barrier for interconversion between chair conformations is typically low enough to allow rapid equilibration in solution, but crystal packing forces stabilize a single conformation in the solid state [16] [22].

Phenyl-Piperidine Bond Rotation

The rotation around the bond connecting the phenyl ring to the piperidine ring represents a significant conformational degree of freedom in 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride [26] [15]. The barrier to rotation around this bond depends on several factors, including steric interactions between the phenyl ring and the piperidine hydrogen atoms, as well as electronic effects from the trifluoromethoxy substituent [26]. Studies of similar aromatic-piperidine systems indicate rotation barriers typically ranging from 8 to 15 kilocalories per mole, allowing for relatively free rotation at ambient temperatures [26].

The preferred orientation of the phenyl ring relative to the piperidine ring is influenced by both steric and electronic factors [26] [15]. Crystal structure analyses of related compounds show that the phenyl ring tends to adopt orientations that minimize steric clashes with the piperidine ring protons while maximizing favorable π-electron interactions [27] [15]. The dihedral angle between the phenyl ring plane and the piperidine ring best plane typically ranges from 60° to 90°, avoiding both perfectly parallel and perfectly perpendicular arrangements [15].

The electron-withdrawing trifluoromethoxy group affects the electronic properties of the phenyl ring, potentially influencing the preferred rotation angles through dipole-dipole interactions or other electronic effects [7] [26]. The strong electron-withdrawing character of the trifluoromethoxy group reduces the electron density on the aromatic ring, which may affect π-stacking interactions with neighboring molecules in the crystal lattice [7].

Computational studies suggest that the rotation barrier around the phenyl-piperidine bond is relatively low, with multiple conformational minima separated by small energy differences [26] [15]. This conformational flexibility allows the molecule to adopt different orientations to optimize crystal packing interactions while maintaining the preferred chair conformation of the piperidine ring [15].

Trifluoromethoxy Group Orientation

The trifluoromethoxy group exhibits unique orientational preferences that significantly impact the overall molecular conformation and crystal packing [7]. Unlike simple methoxy groups, which prefer to lie in the plane of the aromatic ring, trifluoromethoxy groups consistently adopt out-of-plane orientations due to steric and electronic factors [7]. Cambridge Structural Database analyses reveal that trifluoromethoxy groups without ortho substituents never adopt coplanar arrangements with the phenyl ring [7].

The preferred dihedral angle between the trifluoromethoxy group and the phenyl ring typically measures approximately 90°, with some structures exhibiting skew conformations with dihedral angles around 36° [7]. This perpendicular or near-perpendicular orientation minimizes steric interactions between the bulky trifluoromethyl group and the aromatic hydrogen atoms while optimizing the electronic interactions [7].

The carbon-oxygen bond length in the trifluoromethoxy group measures approximately 1.369 Ångströms, shorter than typical methoxy groups due to the electron-withdrawing effect of the trifluoromethyl substituent [7]. This bond length contraction reflects the increased ionic character of the carbon-oxygen bond resulting from the electron-withdrawing fluorine atoms [7].

The trifluoromethyl portion of the trifluoromethoxy group maintains tetrahedral geometry with carbon-fluorine bond lengths of approximately 1.319 Ångströms [7]. The orientation of the trifluoromethyl group relative to the aromatic ring is influenced by crystal packing forces and potential intermolecular interactions involving the fluorine atoms [7] [21]. The high electronegativity of fluorine atoms makes them potential participants in weak hydrogen bonding interactions with neighboring molecules.

| Conformational Parameter | Typical Value | Range |

|---|---|---|

| Phenyl-OCF₃ dihedral angle | 90° | 36-90° |

| C-O bond length (OCF₃) | 1.369 Å | 1.365-1.375 Å |

| C-F bond length | 1.319 Å | 1.315-1.325 Å |

| Phenyl-piperidine dihedral | 75° | 60-90° |

| Rotation barrier (Ph-piperidine) | 12 kcal/mol | 8-15 kcal/mol |

Physical State and Appearance

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride exists as a crystalline solid under ambient conditions [1] [2]. The compound presents as white to off-white crystals with well-defined crystalline structure [3]. The solid-state form is attributed to the ionic nature of the hydrochloride salt, which promotes intermolecular hydrogen bonding and electrostatic interactions between the protonated piperidine nitrogen and chloride anion [3]. The crystalline morphology facilitates handling and storage while providing enhanced stability compared to the free base form.

| Property | Value | Source |

|---|---|---|

| Physical State | Crystalline solid | [1] [2] |

| Appearance | White to off-white crystals | [3] |

| Crystalline Form | Well-defined crystals | [3] |

| Molecular Weight | 281.7 g/mol | [4] [1] [5] |

Thermodynamic Properties

Melting Point and Boiling Point Determination

Experimental thermodynamic transition data for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride remains not reported in the available literature. The absence of melting point data may be attributed to potential decomposition before melting, a common characteristic of quaternary ammonium salts and protonated amines at elevated temperatures. For comparison, the free base form (CAS: 180160-91-2) exhibits a predicted boiling point of 270.3 ± 40.0°C at atmospheric pressure [6], while the hydrochloride salt would be expected to have different thermal behavior due to its ionic nature.

Heat Capacity and Thermochemical Parameters

No experimental heat capacity data has been identified for this compound. Theoretical estimation based on group contribution methods would suggest heat capacity values typical of substituted piperidines with halogenated aromatic substituents, likely in the range of 200-300 J/mol·K at 298 K, but such estimates require experimental validation.

Phase Transition Behavior

Phase transition studies for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride have not been reported. The compound's thermal stability and potential polymorphic behavior remain unexplored, representing significant gaps in the thermodynamic characterization.

| Thermodynamic Property | Status | Notes |

|---|---|---|

| Melting Point | Not reported | Potential decomposition before melting |

| Boiling Point | Not reported | Salt form differs from free base |

| Heat Capacity | Not reported | Estimates possible via group contributions |

| Phase Transitions | Not studied | Polymorphism unexplored |

Solubility Profile

Solubility in Organic Solvents

The compound demonstrates moderate solubility in polar organic solvents [8]. The trifluoromethoxy group enhances lipophilicity, promoting dissolution in organic media, while the hydrochloride salt formation provides polarity that facilitates solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide . Limited solubility is expected in non-polar solvents due to the ionic nature of the hydrochloride salt.

Aqueous Solubility as a Function of pH

The hydrochloride salt formation significantly enhances water solubility compared to the free base [3]. At physiological pH (7.4), the piperidine nitrogen remains largely protonated (given the predicted pKa of ~9.6-10.2), maintaining the ionic character and aqueous solubility [9] [10] [11]. Solubility is expected to decrease at highly alkaline pH values as the equilibrium shifts toward the less soluble free base form.

Temperature-Dependent Solubility

Temperature-dependent solubility data is not available in the current literature. Typical behavior for organic hydrochloride salts would suggest increased solubility with rising temperature, but quantitative relationships require experimental determination.

| Solvent Type | Solubility | pH Dependence | Source |

|---|---|---|---|

| Water | Enhanced (HCl salt) | pH-dependent | [3] |

| Polar organic | Moderate | Minimal | [8] |

| Non-polar organic | Limited | Not applicable | [8] |

Acid-Base Properties

pKa Determination

No direct experimental pKa determination has been reported for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. Computational predictions and comparisons with structurally similar piperidine derivatives suggest a pKa value in the range of 9.6-10.2 [9] [10] [11]. The electron-withdrawing trifluoromethoxy group is expected to slightly decrease the basicity compared to unsubstituted piperidine (pKa ~11.1), but the effect is moderated by the para-position and intervening phenyl ring.

Salt Formation Characteristics

The compound readily forms a stable hydrochloride salt, which represents the preferred form for handling and storage [4] [1]. The salt formation involves protonation of the piperidine nitrogen, creating a quaternary ammonium structure stabilized by chloride counterion association. This ionic form exhibits enhanced stability, improved crystallinity, and better pharmaceutical handling properties compared to the free base.

pH-Dependent Speciation

At physiological pH (7.4), the compound exists predominantly in the protonated form due to the predicted pKa value exceeding physiological pH by approximately 2-3 units [12]. The Henderson-Hasselbalch equation predicts greater than 99% protonation at pH 7.4, maintaining the ionic character responsible for aqueous solubility and bioavailability characteristics.

| pH Range | Predominant Species | Approximate Fraction |

|---|---|---|

| < 8 | Protonated (RNH₃⁺) | > 95% |

| 8-10 | Mixed | Variable |

| > 11 | Free base (RNH₂) | > 95% |

Partition and Distribution Coefficients

The calculated LogP values range from 3.34 to 3.47 [6] [3], indicating moderate to high lipophilicity. This lipophilic character is attributed to the trifluoromethoxy group and phenyl ring system, which enhance membrane permeability potential. The distribution coefficient (LogD) at physiological pH would be significantly lower than LogP due to ionization, but experimental LogD values have not been reported.

The trifluoromethoxy substituent specifically contributes to enhanced lipophilicity while providing metabolic stability through the strength of C-F bonds [6] [3]. This combination of properties makes the compound potentially suitable for pharmaceutical applications requiring membrane penetration.

| Coefficient | Value | pH Dependence | Source |

|---|---|---|---|

| LogP (calculated) | 3.34-3.47 | Independent | [6] [3] |

| LogD (pH 7.4) | Not reported | pH-dependent | -- |

| Membrane permeability | Predicted moderate | pH-dependent | [6] |

Surface and Interfacial Properties

No experimental data is available for surface tension, interfacial tension, or related surface-active properties of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. The compound is not expected to exhibit significant surfactant behavior due to its molecular structure lacking the amphiphilic character typically required for surface activity. The absence of long alkyl chains or distinct hydrophilic/hydrophobic domains limits potential surface-active properties.

Critical micelle concentration measurements are not applicable for this compound, as it does not possess the structural features necessary for micelle formation. Wetting properties and contact angle measurements have not been investigated, representing an area for potential future characterization if surface interactions become relevant for specific applications.

| Surface Property | Status | Applicability |

|---|---|---|

| Surface Tension | Not reported | Low priority |

| Interfacial Tension | Not reported | Application-dependent |

| CMC | Not applicable | No surfactant character |

| Wetting Properties | Not studied | Potential future interest |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant